Elevated Systemic Exposure in Diabetic Models
In a preclinical model, the systemic exposure of Mogroside III-A1, generated as a metabolite following oral administration of Mogroside V, is significantly elevated in a disease state. This is a direct head-to-head comparison within the same study. In type 2 diabetic mellitus (T2DM) rats treated with Mogroside V, the plasma concentration of its metabolite Mogroside III-A1 showed a significant increase in maximum concentration (Cmax, 163.80 ± 25.56 ng/mL) and total drug exposure over time (AUC0-t, 2327.44 ± 474.63 h·ng/mL) compared to normal rats (p < 0.05) [1]. The parent compound, Mogroside V, exhibited a significant decrease in mean residence time (MRT0-t, 12.04 ± 0.97 h) in T2DM rats, indicating its faster elimination in this state [1]. This provides a clear, quantifiable difference in metabolic handling between the parent glycoside (Mogroside V) and its specific de-glycosylated metabolite (Mogroside III-A1).
| Evidence Dimension | Pharmacokinetic parameters in T2DM vs. Normal Rats |
|---|---|
| Target Compound Data | Cmax: 163.80 ± 25.56 ng/mL; AUC0-t: 2327.44 ± 474.63 h·ng/mL (as metabolite after Mogroside V administration in T2DM rats) |
| Comparator Or Baseline | Cmax and AUC0-t in normal rats treated with Mogroside V (exact values not reported, but difference was statistically significant, p < 0.05) |
| Quantified Difference | Significant increase (p < 0.05) in Cmax and AUC0-t for Mogroside III-A1 in T2DM rats compared to normal rats. |
| Conditions | In vivo; High-fat diet and streptozocin-induced T2DM rats orally administered Mogroside V; plasma concentrations measured by UPLC-QTOF/MS and UPLC-MS/MS. |
Why This Matters
This evidence demonstrates that Mogroside III-A1 is not merely a structural analog but a key active metabolite with altered pharmacokinetics in a disease-relevant model, making it a more relevant compound for research into anti-diabetic mechanisms than the parent sweetener Mogroside V.
- [1] Zhang Y, et al. The pharmacokinetic profiles of mogrosides in T2DM rats. J Ethnopharmacol. 2022 Jan 10;282:114639. View Source
